Tolterodine

概要

説明

Tolterodine is a competitive muscarinic receptor antagonist approved for the treatment of overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. It exists in two formulations: immediate-release (IR) and extended-release (ER). The active enantiomer, (R)-(+)-tolterodine, has an absolute configuration confirmed via circular dichroism studies . Its pharmacological activity arises from blocking M2 and M3 muscarinic receptors in the bladder, reducing detrusor muscle contractions .

This compound undergoes extensive hepatic metabolism primarily via CYP2D6 (forming the active 5-hydroxymethyl metabolite, 5-HMT) and CYP3A4 (producing N-dealkylated metabolites) . The 5-HMT metabolite contributes significantly to therapeutic effects, with comparable antimuscarinic activity to the parent drug . Pharmacokinetic variability exists due to CYP2D6 polymorphism, but dosage adjustments are unnecessary as 5-HMT ensures consistent efficacy across metabolizer phenotypes .

準備方法

Traditional Synthetic Approaches to Tolterodine

Lactone-Based Route from Para-Cresol and Trans-Cinnamic Acid

The foundational synthesis of this compound, as disclosed in European Patent No. 325,571, involves a five-step sequence starting from para-cresol and trans-cinnamic acid. The process begins with a condensation reaction to form a lactone intermediate, followed by ring-opening using methyl iodide for hydroxyl protection. Subsequent reduction with lithium aluminum hydride (LAH) yields a secondary alcohol, which undergoes tosylation and amination with diisopropylamine. Final demethylation produces this compound free base, which is converted to its tartrate salt for pharmaceutical use. While this method achieves an overall yield of 35–40%, it faces criticism for its reliance on hazardous reagents like LAH and the need for multiple protection-deprotection cycles, which complicate industrial scalability.

Reductive Amination Strategy

An alternative pathway employs reductive amination of 2-(3-oxo-1-phenylpropyl)-4-methylphenol with diisopropylamine using palladium catalysts under hydrogen gas. This method simplifies the synthesis to three steps but introduces challenges in controlling stereochemistry and requires high-pressure hydrogenation equipment. The reported enantiomeric excess (ee) remains below 70%, necessitating costly resolution techniques to isolate the active (R)-enantiomer.

Modern Catalytic Asymmetric Syntheses

CuH-Catalyzed Conjugate Reduction

A breakthrough in enantioselective synthesis was achieved through copper hydride (CuH)-catalyzed asymmetric conjugate reduction of β,β-diaryl-substituted unsaturated nitriles. This method constructs the chiral center with exceptional precision, achieving >98% ee without requiring chiral auxiliaries or post-synthetic resolution. The key step involves hydroarylation of an alkynenitrile with aryl boronic acids, followed by CuH-mediated reduction using (S)-Segphos as the chiral ligand. This route delivers (R)-Tolterodine in 72% overall yield across four steps, representing a 40% improvement over traditional methods.

Hydroformylation-Based Route

The hydroformylation approach outlined by CORE researchers utilizes rhodium-catalyzed addition of syngas (CO/H₂) to styrene derivatives, producing aldehydes that undergo reductive amination. This atom-economical process achieves 60% overall yield while eliminating toxic byproducts associated with earlier methods. The use of water-soluble phosphine ligands (e.g., TPPTS) enables catalyst recycling, reducing rhodium consumption to 0.5 mol% per batch.

Alternative Industrial-Scale Methodologies

Phosphoric Acid-Catalyzed Cyclization

Chinese Patent CN103044273A discloses a novel this compound synthesis employing polyphosphoric acid as a low-cost, recyclable catalyst for the critical cyclization step. The method proceeds via:

- Chlorination of cinnamyl alcohol to cinnamyl chloride

- Amination with diisopropylamine using potassium iodide catalysis

- Phosphoric acid-mediated Friedel-Crafts alkylation with para-cresol

This route achieves 95% yield in the amination step and 88% purity in the final Tartrate salt, with reaction times reduced by 30% compared to traditional methods.

Continuous Flow Tosylation

Recent advancements integrate continuous flow chemistry for the hazardous tosylation step. Microreactor systems operating at -20°C achieve 99% conversion of the alcohol intermediate in <5 minutes residence time, versus 12 hours in batch reactors. This innovation mitigates thermal runaway risks while improving selectivity from 85% to 97%.

Comparative Analysis of Synthetic Methods

化学反応の分析

トルテロジンは、酸化やN-脱アルキル化など、いくつかの種類の化学反応を受けます . 主な酸化経路は、CYP2D6酵素によって触媒されるトルテロジンの水酸化による5-ヒドロキシメチルトルテロジンの生成です . もう1つの重要な反応は、N-脱アルキル化であり、CYP3Aによって触媒されるN-脱アルキル化トルテロジンとN-脱アルキル化5-ヒドロキシメチルトルテロジンを生成します . これらの反応から生成された主な生成物は、トルテロジン酸とそのN-脱アルキル化誘導体です .

科学研究への応用

トルテロジンは、幅広い科学研究への応用があります。 医学では、過活動膀胱の治療や、尿管ステント留置後の尿路症状の改善に使用されます . 研究によると、トルテロジンは、頻尿、切迫性尿失、失禁を軽減する効果があります . さらに、トルテロジンは、その生物学的利用能を向上させ、副作用を軽減するために、カチオン性弾性リポソームなどの経皮的送達システムにおける使用の可能性について研究されています . 化学では、トルテロジンのさまざまな受容体や酵素との相互作用は、その薬力学と薬物動態を理解するために広く研究されてきました .

科学的研究の応用

Clinical Applications

1. Treatment of Overactive Bladder (OAB)

Tolterodine is primarily indicated for treating OAB characterized by symptoms such as urinary urgency, frequency, and urge incontinence. Clinical trials have demonstrated its efficacy compared to other antimuscarinic agents like oxybutynin.

- Efficacy Studies : In a multicenter trial involving 1,120 patients, this compound (2 mg twice daily) significantly reduced the number of micturitions per 24 hours compared to placebo and was well-tolerated with fewer side effects like dry mouth compared to oxybutynin .

- Long-term Use : A 12-week study indicated that this compound maintained its efficacy over time without significant adverse effects, making it suitable for long-term management of OAB .

Pharmacological Insights

2. Metabolism and Biomarker Research

Recent studies have investigated this compound's metabolism through cytochrome P450 enzymes, particularly CYP3A4. Understanding its metabolic pathways can lead to novel applications in pharmacokinetics and drug interaction studies.

- CYP3A4 Activity Assessment : Research has shown that this compound can be utilized to assess CYP3A4 activity through the production of metabolites like acetone in breath tests. This non-invasive method could revolutionize how drug metabolism is monitored in clinical settings .

Safety and Tolerability

3. Safety Profile

This compound has been found to have a favorable safety profile compared to other antimuscarinics. Adverse events reported include dry mouth and constipation, but these are generally less frequent than those associated with oxybutynin .

- Pediatric Studies : In pediatric populations, this compound was associated with serious adverse events such as urinary tract infections; however, these were not deemed directly related to the medication itself .

Case Studies

4. Notable Clinical Trials

Several key studies have provided insights into this compound's effectiveness:

- REMOTE Trial : This innovative web-based trial evaluated this compound's efficacy in a large cohort. Results indicated a significant reduction in micturitions per day when compared to placebo, reinforcing its clinical utility in managing OAB .

- Comparative Studies : In head-to-head comparisons with oxybutynin, this compound showed similar efficacy but better tolerability profiles, making it a preferred choice for many patients .

Summary of Findings

| Application | Key Findings |

|---|---|

| Treatment of OAB | Significant reduction in urinary frequency and urgency compared to placebo |

| Pharmacological Insights | Potential use as a biomarker for CYP3A4 activity through breath analysis |

| Safety Profile | Generally well-tolerated; fewer side effects than oxybutynin |

| Pediatric Use | Serious adverse events noted but not conclusively linked to this compound |

作用機序

トルテロジンは、ムスカリン受容体、特にM2およびM3サブタイプの競合的拮抗薬として作用します . これらの受容体を遮断することで、トルテロジンは、膀胱収縮の原因となる神経伝達物質であるアセチルコリンの作用を阻害します . これにより、膀胱筋の活動が低下し、過活動膀胱の症状が軽減されます . トルテロジンの主な分子標的は、膀胱のムスカリン受容体であり、その作用はコリン作動性シグナル伝達経路の阻害を介して媒介されます .

類似の化合物との比較

トルテロジンは、オキシブチニン、ソリフェナシン、トロスピウムなど、過活動膀胱の治療に使用される他の抗ムスカリン薬と比較されることがよくあります . これらの化合物はすべて、同様の作用機序を共有していますが、トルテロジンは、オキシブチニンと比較して、耐容性が良好で副作用が少ないことが知られています . ソリフェナシンとトロスピウムも同様の効果がありますが、ムスカリン受容体に対する高い特異性などの独自の薬物動態学的プロファイルにより、トルテロジンは際立っています . この特異性により、副作用が少なくなり、トルテロジンは多くの患者にとって好ましい選択肢となっています .

類似化合物との比較

Comparison with Oxybutynin

Selectivity and CNS Effects

- Tissue Selectivity : Tolterodine exhibits functional selectivity for bladder over salivary glands, whereas oxybutynin lacks this selectivity .

- CNS Penetration : Despite higher lipid solubility, this compound has low central nervous system (CNS) adverse event rates (8% vs. 9% for oxybutynin) .

Comparison with Solifenacin

Efficacy Outcomes

- Symptom Reduction : In head-to-head trials, solifenacin (5–10 mg) significantly improved urgency episodes and micturition frequency compared to this compound ER . A meta-analysis reported solifenacin’s superiority in reducing urgency episodes over this compound, oxybutynin, and darifenacin .

Comparison with Fesoterodine

Pharmacokinetic Advantages

- Prodrug Design : Fesoterodine is a prodrug of 5-HMT, bypassing CYP2D6 variability. This results in 40% higher 5-HMT bioavailability and reduced pharmacokinetic variability compared to this compound ER .

- Dose Flexibility : Fesoterodine offers 4 mg and 8 mg doses, with the 8 mg dose outperforming this compound ER 4 mg in reducing urgency urinary incontinence (UUI) episodes .

Efficacy and Tolerability

- Efficacy : Fesoterodine 8 mg achieves greater reductions in UUI episodes (median change: −2.2 vs. −1.8 for this compound ER; p < 0.05) .

- Safety : Fesoterodine 8 mg has higher dry mouth rates (34% vs. 23% for this compound ER) but comparable discontinuation rates .

Pharmacokinetic and Metabolic Comparisons

Metabolism Across Species

CYP2D6 Polymorphism Impact

生物活性

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). Its biological activity is characterized by its selective action on muscarinic receptors in the urinary tract, leading to decreased bladder contractions and increased bladder capacity. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. This antagonism inhibits the contraction of the detrusor muscle in the bladder, which is responsible for urination. The primary effects include:

- Decreased Detrusor Pressure : this compound reduces pressure during bladder contractions, facilitating improved bladder storage.

- Increased Residual Urine Volume : Patients may experience incomplete bladder emptying due to reduced contractility.

The drug is metabolized in the liver to form an active metabolite, 5-hydroxymethyl this compound, which also exhibits antimuscarinic properties and contributes to the overall therapeutic effect .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well-absorbed after oral administration with a peak plasma concentration typically reached within 3 to 6 hours.

- Distribution : High volume of distribution (approximately 113 L) and significant protein binding (around 96.3%).

- Metabolism : Primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites including the active 5-hydroxymethyl derivative.

- Excretion : Approximately 77% of administered radioactivity is recovered in urine, with a half-life varying based on metabolic status (extensive vs. poor metabolizers) .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in managing OAB symptoms. Key findings include:

- Improvement in Micturition Frequency : In a randomized controlled trial involving 854 patients, this compound significantly reduced urinary urge incontinence episodes compared to placebo (p < 0.0001) and improved patient-reported outcomes regarding bladder condition .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of anticholinergic side effects compared to other treatments like oxybutynin. Common adverse effects include dry mouth and constipation but are less frequent than those observed with alternative therapies .

Case Studies

- Pediatric Efficacy : A study involving children with detrusor overactivity reported that only 2% experienced significant side effects while using this compound, compared to 69% with belladonna mixtures .

- Cognitive Effects : In trials assessing cognitive function among children treated with this compound, no significant negative impacts on memory or attention were observed, suggesting a favorable safety profile regarding cognitive side effects .

Q & A

Basic Research Questions

Q. What are the standard outcome measures used in clinical trials evaluating Tolterodine’s efficacy for overactive bladder (OAB)?

- Methodological Answer: Trials typically combine objective urodynamic measures (e.g., volume at first detrusor contraction, residual urine volume) with patient-reported outcomes (e.g., leakage episodes, urgency frequency) and validated quality-of-life (QoL) scales. For example, leakage episodes per 24 hours and QoL scores (e.g., ICIQ-OAB) are primary endpoints, while urodynamic parameters (e.g., maximum cystometric capacity) serve as secondary endpoints . Meta-analyses often standardize these outcomes using weighted mean differences (WMDs) or standardized mean differences (SMDs) to enable cross-trial comparisons .

Q. How are inclusion/exclusion criteria optimized in this compound trials to ensure internal validity?

- Methodological Answer: Participants are typically adults (≥18 years) with confirmed detrusor overactivity or OAB symptoms (urgency, frequency, urge incontinence). Exclusion criteria often include comorbidities (e.g., urinary tract infections, neurogenic bladder), concurrent anticholinergic use, or severe hepatic/renal impairment. Bladder diaries and urodynamic confirmation are used to standardize baseline symptom severity . Stratified randomization by age, sex, and symptom severity minimizes confounding .

Q. What dosing protocols are validated for this compound in phase II/III trials?

- Methodological Answer: Dose-ranging studies (e.g., 0.5–4 mg twice daily) identified 1–2 mg twice daily as optimal, balancing efficacy (20–46% reduction in incontinence episodes) with tolerability (low dry mouth incidence). Extended-release (ER) formulations (4 mg once daily) are compared against immediate-release (IR) versions using non-inferiority designs . Pharmacokinetic studies confirm linear dose-exposure relationships up to 8 mg .

Advanced Research Questions

Q. How can conflicting meta-analysis results on this compound’s adverse events (e.g., dry mouth vs. solifenacin) be resolved?

- Methodological Answer: Sensitivity analyses stratify by dosage (e.g., IR vs. ER), study duration, and population characteristics. For example, dry mouth incidence with solifenacin (5 mg) vs. This compound IR (2 mg) shows variability due to CYP2D6 polymorphisms affecting this compound metabolism. Subgroup analyses using individual patient data (IPD) improve precision by adjusting for covariates like age and genotype .

Q. What statistical approaches address crossover trial data limitations in this compound meta-analyses?

- Methodological Answer: Crossover trials often lack washout period data, leading to carryover effects. Inverse variance weighting or exclusion of crossover data (if heterogeneity is high) mitigates bias. For example, the Cochrane review by Madhuvrata et al. excluded crossover trials from pooled analyses due to incompatible outcome reporting . Mixed-effects models account for within-participant correlations in repeated measures .

Q. How do genetic polymorphisms (e.g., CYP2D6*10) influence this compound pharmacokinetics, and how should this inform trial design?

- Methodological Answer: CYP2D6 poor metabolizers exhibit 2–3-fold higher this compound exposure. Pharmacokinetic studies use non-compartmental analysis (NCA) to calculate dose-normalized AUC0–24 and adjust for α1-acid glycoprotein (AGP) binding. Genotype-stratified randomization or population pharmacokinetic (PopPK) modeling ensures balanced subgroup comparisons. For example, Oishi et al. incorporated AGP-adjusted unbound concentrations to explain interindividual variability .

Q. What methodological rigor is required in head-to-head trials comparing this compound with newer antimuscarinics (e.g., fesoterodine)?

- Methodological Answer: Non-inferiority designs with pre-defined margins (e.g., 10% difference in incontinence episodes) are standard. Blinding is critical, as patient-reported outcomes are subjective. The OPERA trial used double-dummy protocols to compare this compound ER (4 mg) with oxybutynin ER (10 mg), ensuring equivalent placebo controls. Composite endpoints (e.g., QoL + symptom reduction) enhance clinical relevance .

Q. How are patient-reported outcomes (PROs) validated and analyzed in this compound trials?

- Methodological Answer: PROs are assessed using validated tools (e.g., Patient Perception of Bladder Condition, PPBC) with Likert scales. Mixed-model repeated measures (MMRM) handle missing data, while anchor-based methods (e.g., minimal clinically important differences) interpret score changes. For instance, a 1-point PPBC improvement correlates with 30% symptom reduction .

Q. Data Analysis and Interpretation

Q. What strategies reconcile discrepancies between urodynamic measures and PROs in this compound studies?

- Methodological Answer: Discordance arises from PROs capturing subjective experiences versus urodynamics measuring physiological parameters. Triangulation via mediation analysis identifies whether symptom improvement is directly drug-induced or mediated by QoL changes. Sensitivity analyses excluding outliers (e.g., non-responders) clarify effect sizes .

Q. How should researchers adjust for publication bias in this compound meta-analyses?

- Methodological Answer: Funnel plots and Egger’s regression test detect small-study effects. Trim-and-fill methods impute missing studies to correct effect estimates. For example, a meta-analysis by Xu et al. found no publication bias in this compound-solifenacin comparisons after adjusting for unpublished trial registries .

Q. Comparative Effectiveness Research

Q. What endpoints are critical when designing trials comparing this compound with β3-adrenoceptor agonists (e.g., mirabegron)?

- Methodological Answer: Co-primary endpoints include change in daily incontinence episodes (efficacy) and cardiovascular safety (e.g., blood pressure monitoring). Adaptive designs allow interim analyses for futility/safety. The BEYOND trial used hierarchical testing: first non-inferiority in efficacy, then superiority in tolerability .

Q. How do crossover effects complicate long-term this compound safety studies?

- Methodological Answer: Open-label extension phases often face attrition bias. Inverse probability weighting (IPW) adjusts for dropouts, while marginal structural models account for time-varying confounders (e.g., dose adjustments). The IMPACT study used propensity scoring to compare long-term this compound users vs. controls .

特性

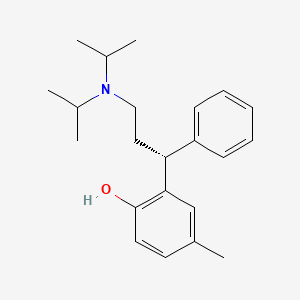

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023687 | |

| Record name | (R)-(+)-Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.34e-03 g/L | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124937-51-5 | |

| Record name | Tolterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(+)-Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。